(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanol
Overview
Description
“(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanol” is a compound that contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The compound also contains an ethoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with an ethoxy group (an oxygen atom bonded to a two-carbon chain) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring and the attachment of the ethoxyphenyl group. One common method for synthesizing oxazoles involves the cyclodehydration of an amino alcohol . The ethoxyphenyl group could potentially be introduced through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would consist of an oxazole ring attached to a phenyl ring via an ethoxy linker. The methanol group would be attached to the 4-position of the oxazole ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxazole ring and the phenyl ring. Oxazoles are known to participate in a variety of reactions, including nucleophilic substitutions and additions . The phenyl ring could also undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its polarity, solubility, and stability .
Scientific Research Applications
Catalysis and Synthetic Applications
- The compound has been studied in the context of catalytic systems, such as the encapsulation of molybdenum(VI) complexes in zeolite Y for the oxidation of primary alcohols and hydrocarbons. This showcases its potential utility in enhancing catalytic performance and stability through encapsulation techniques, indicating a significant role in heterogeneous catalysis and green chemistry processes (Ghorbanloo & Alamooti, 2017).
Organic Synthesis
- It has been used as a precursor or an intermediate in various synthetic routes aimed at the asymmetric synthesis of α-hydroxy esters, highlighting its versatility in organic synthesis and the potential for creating chiral molecules (Jung, Ho, & Kim, 2000).
- Another aspect of its application is observed in the synthesis of triazene derivatives, which have shown unique structural properties and potential for further chemical transformations, emphasizing its role in the development of novel organic compounds (Rofouei et al., 2009).
Corrosion Inhibition
- Research has explored its derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals from corrosion, thereby extending the life of materials used in various industries (Rahmani et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-12-7-5-4-6-10(12)13-14-11(8-15)9(2)17-13/h4-7,15H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAOLWYSNYXNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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